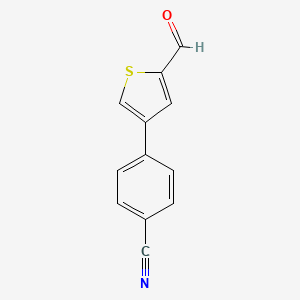
4-(5-Formyl-3-thienyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Formyl-3-thienyl)benzonitrile is an organic compound with the molecular formula C12H7NOS It is a derivative of benzonitrile, featuring a thienyl group substituted at the 4-position and a formyl group at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Formyl-3-thienyl)benzonitrile typically involves the following steps:
Formation of the Thienyl Intermediate: The initial step involves the synthesis of a thienyl intermediate, which can be achieved through the reaction of thiophene with appropriate reagents.
Formylation: The thienyl intermediate is then subjected to formylation using reagents such as formyl chloride or formic acid in the presence of a catalyst.
Nitrile Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Formyl-3-thienyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: 4-(5-Carboxyl-3-thienyl)benzonitrile.
Reduction: 4-(5-Formyl-3-thienyl)benzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(5-Formyl-3-thienyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(5-Formyl-3-thienyl)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can engage in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
4-(3-Thienyl)benzonitrile: Similar structure but lacks the formyl group.
4-(5-Methyl-3-thienyl)benzonitrile: Similar structure with a methyl group instead of a formyl group.
4-(5-Carboxyl-3-thienyl)benzonitrile: Similar structure with a carboxyl group instead of a formyl group.
Uniqueness: 4-(5-Formyl-3-thienyl)benzonitrile is unique due to the presence of both the formyl and nitrile groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.
Properties
Molecular Formula |
C12H7NOS |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
4-(5-formylthiophen-3-yl)benzonitrile |
InChI |
InChI=1S/C12H7NOS/c13-6-9-1-3-10(4-2-9)11-5-12(7-14)15-8-11/h1-5,7-8H |
InChI Key |
HFBNURJICYAJJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















